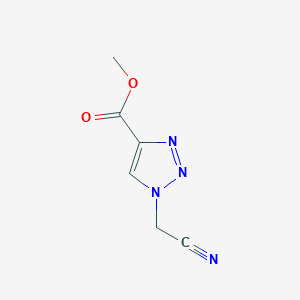

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate has been developed and applied as a ligand for gold(I) cations, demonstrating significant catalytic efficiency in both allene synthesis and alkyne hydration with low catalyst loadings. This showcases its potential in facilitating diverse chemical transformations (Hu et al., 2019).

Catalysis and Ligand Efficiency

The compound's utilization extends to catalytic activations where it has been explored as part of Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes have shown effectiveness in various oxidation and transfer hydrogenation reactions, indicating the versatility and potential of this compound in catalytic applications (Saleem et al., 2014).

Supramolecular Interactions

Beyond its synthetic utility, this compound contributes to the study of supramolecular interactions, where the nitrogen-rich triazole core facilitates complexation, ion recognition, and catalysis. This aspect underlines the broad applicability of 1,2,3-triazoles in areas ranging from anion recognition to the development of new materials and catalytic systems (Schulze & Schubert, 2014).

Structural Analysis

Investigations into the crystal and molecular structures of triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provide insights into their conformation and electron density distribution. These structural analyses contribute to a deeper understanding of the reactivity and potential interactions of triazole compounds, aiding in the design of new molecules with tailored properties (Boechat et al., 2010).

Click Chemistry and Glycoscience Applications

The versatility of 1,2,3-triazoles, achieved through click chemistry, extends to glycoscience, where they serve as scaffolds for constructing diverse glycohybrids and glycoconjugates. These applications demonstrate the role of triazole derivatives in the synthesis of complex molecules for biological, pharmaceutical, and material science research (Agrahari et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, such as enzymes involved in critical biochemical pathways .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

Computational assays of similar compounds have predicted favorable adme properties, highlighting potential as therapeutic agents .

Result of Action

Similar compounds have been shown to exhibit significant activity in various cell lines, indicating their potential as therapeutic agents .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

methyl 1-(cyanomethyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGOZBLISOCBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate](/img/structure/B2824749.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2824757.png)

![3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid](/img/structure/B2824760.png)

![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)

![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)

![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)